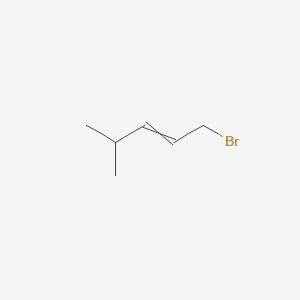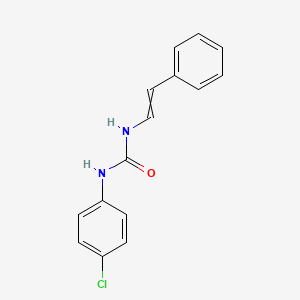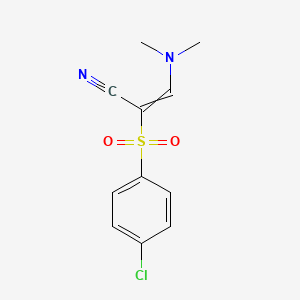![molecular formula C12H16N2O3 B11726332 4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol is an organic compound with the molecular formula C12H16N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable oxime derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.
Substitution: The phenol moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce amine-substituted phenols .
Scientific Research Applications
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: A compound with similar hydroxyimino functionality used in peptide synthesis.
Hydroxamic acids: Compounds incorporating hydroxyimino groups with applications in enzyme inhibition and cancer therapy.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: Compounds with antioxidant properties.
Uniqueness
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol is unique due to its specific combination of hydroxyimino and phenol groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[3-hydroxyimino-2-(N-hydroxy-C-methylcarbonimidoyl)butyl]phenol |
InChI |
InChI=1S/C12H16N2O3/c1-8(13-16)12(9(2)14-17)7-10-3-5-11(15)6-4-10/h3-6,12,15-17H,7H2,1-2H3 |
InChI Key |
RGHLZLCPHATEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(CC1=CC=C(C=C1)O)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)





![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)




![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
